molecular formula C19H16N4O4S B2568317 (E)-2-(2-cyano-3-(4-nitrophenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide CAS No. 300675-11-0

(E)-2-(2-cyano-3-(4-nitrophenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

Cat. No.: B2568317
CAS No.: 300675-11-0
M. Wt: 396.42
InChI Key: KWEIREZCXWUGOR-FMIVXFBMSA-N
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Description

(E)-2-(2-cyano-3-(4-nitrophenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is a useful research compound. Its molecular formula is C19H16N4O4S and its molecular weight is 396.42. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Applications

One notable application of this compound, and its derivatives, is in the field of antimicrobials. A study has described the design and synthesis of novel antimicrobial acyclic and heterocyclic dyes and their precursors based on this compound. These dyes and precursors were synthesized and screened in vitro for both antibacterial and antifungal activities. It was found that the MIC data of these novel dye systems showed significant antimicrobial activity against most tested organisms, with some compounds exhibiting comparable or even higher efficiency than selected standards (Shams et al., 2011).

Another study focused on the synthesis, characterization, antimicrobial evaluation, and docking studies of 3-(5-(2-oxido)-(4-substituted phenoxy)-benzo[d]dioxaphosphole-tetrazol-thiophene-2-carboxamides. These molecules were synthesized and characterized, and their antimicrobial potential was evaluated, showing promising results (Talupur et al., 2021).

Anticancer Potential

The compound and its derivatives have also shown potential as anticancer agents. A study synthesized ethyl 2-acrylamido-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate and its bis-derivatives, testing them as novel anticancer agents. These compounds showed significant in vitro anticancer activities against several cell lines. The study highlighted that increasing the chain of the alkyl linker increases the anticancer activity and that compounds with bis-cyanoacrylamide moieties are more active than those with one cyanoacrylamide moiety (Sroor et al., 2020).

Anti-Rheumatic Applications

Moreover, derivatives of this compound have been used in the treatment of rheumatism. A study on ethyl 2-(2-cyano-3-mercapto-3-(phenylamino) acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate and its metal complexes demonstrated significant antioxidant, analgesic, and anti-rheumatic effects in a collagen-adjuvant arthritis model in rats (Sherif & Hosny, 2014).

Properties

IUPAC Name

2-[[(E)-2-cyano-3-(4-nitrophenyl)prop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O4S/c20-10-12(9-11-5-7-13(8-6-11)23(26)27)18(25)22-19-16(17(21)24)14-3-1-2-4-15(14)28-19/h5-9H,1-4H2,(H2,21,24)(H,22,25)/b12-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWEIREZCXWUGOR-FMIVXFBMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)NC(=O)C(=CC3=CC=C(C=C3)[N+](=O)[O-])C#N)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC2=C(C1)C(=C(S2)NC(=O)/C(=C/C3=CC=C(C=C3)[N+](=O)[O-])/C#N)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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